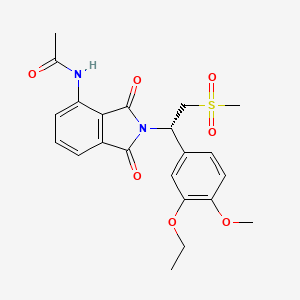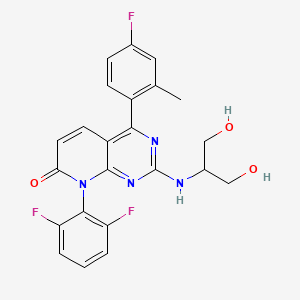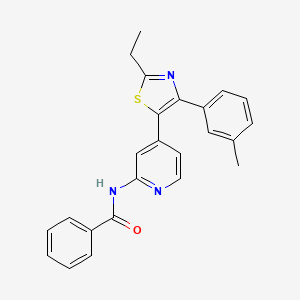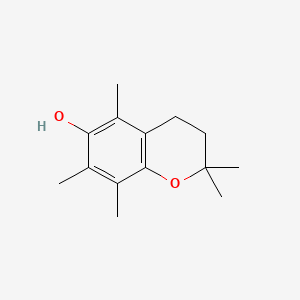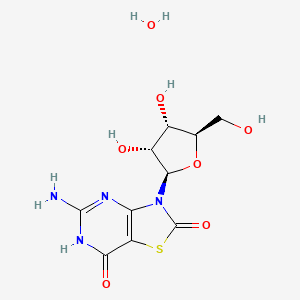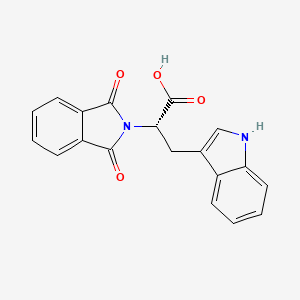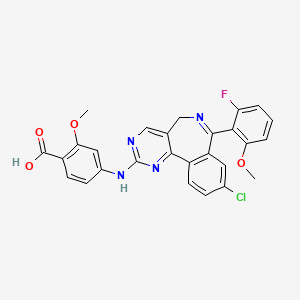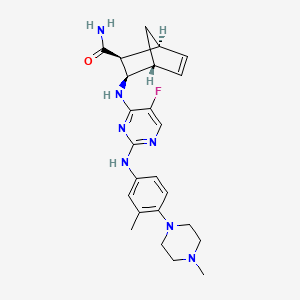
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone
説明
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, also known as 2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is an organic compound with a molecular formula of C15H16N2O. It is a colorless solid that is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. This compound is of interest in the scientific research community due to its potential applications in in vivo and in vitro studies, its mechanism of action, and its biochemical and physiological effects.
科学的研究の応用
Cancer Therapy: Inhibition of AKT Signaling
SC66 functions as an allosteric inhibitor of the AKT protein, a key player in cancer cell survival and proliferation. By preventing the binding of PIP3 to the PH domain, SC66 inhibits the activation of AKT . This action is crucial in cancer therapy as it can lead to the suppression of tumor growth and induction of apoptosis in cancer cells, including glioblastoma and cervical cancer .
Antiproliferative Effects on Glioblastoma
In glioblastoma, SC66 has shown to significantly reduce cell proliferation and induce cell cycle arrest in the G0/G1 phase. It achieves this by downregulating the AKT/β-catenin pathway, which is vital for the survival and proliferation of glioblastoma cells .
Induction of Apoptosis in Cancer Cells
SC66 induces apoptosis in various cancer cell lines. The compound achieves this by disrupting the normal signaling pathways that cancer cells rely on for survival, such as the AKT/β-catenin pathway mentioned earlier .
Inhibition of Cell Migration and Invasion
The compound has been reported to suppress epithelial-mesenchymal transition (EMT)-mediated cell migration and invasion, which are processes critical for cancer metastasis. This suggests a potential role for SC66 in preventing the spread of cancer .
Targeting AKT Mutation E17K
SC66’s inhibition of AKT is maintained even against the cancer-relevant AKT mutation E17K, which is resistant to the actions of PIP3K inhibitors. This highlights SC66’s potential as a treatment for cancers with this specific mutation .
Disruption of mTOR Signaling and Glucose Uptake
SC66 has been shown to disrupt mTOR signaling and glucose uptake in cervical cancer cells. This disruption is significant because many cancer cells have increased glucose uptake and metabolism, a phenomenon known as the Warburg effect .
特性
IUPAC Name |
(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVJSKZRBZHAV-UNZYHPAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



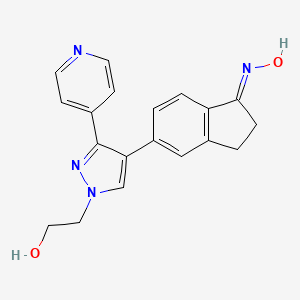
![alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile](/img/structure/B1683924.png)
